Direct Metabolic Conversion to α-Chlorohydrin: A Mechanistic Distinction
1-Amino-3-chloropropan-2-ol (ACP) is directly metabolized in vivo to α-chlorohydrin (3-chloro-1,2-propanediol). This metabolic conversion accounts for the similar antifertility and renal toxicity effects observed for both compounds [1]. In a rat model, administration of ACP resulted in the excretion of α-chlorohydrin and its metabolites [2].
| Evidence Dimension | Metabolic Fate |
|---|---|
| Target Compound Data | ACP metabolized to α-chlorohydrin and its metabolites in rats |
| Comparator Or Baseline | α-Chlorohydrin (3-chloro-1,2-propanediol) itself |
| Quantified Difference | ACP acts as a prodrug for α-chlorohydrin, but with its own distinct initial molecular profile |
| Conditions | In vivo rat metabolism study |
Why This Matters
This prodrug relationship is critical for understanding both the compound's biological activity and its toxicological profile, differentiating it from direct α-chlorohydrin administration.
- [1] Jones, A. R., Murcott, C., Milton, D. H., & Flynn, J. (1977). The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat. Experientia, 33(7), 934–935. View Source
- [2] Jones, A. R., Mashford, P. M., & Murcott, C. (1979). The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats. Xenobiotica, 9(4), 253-261. View Source
